molecular formula C8H14O2S2.C4H11NO3 B085282 Thioctate trometamol CAS No. 14358-90-8

Thioctate trometamol

Cat. No.: B085282
CAS No.: 14358-90-8
M. Wt: 327.5 g/mol
InChI Key: CCTREOMTIFSZAU-UHFFFAOYSA-N
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Scientific Research Applications

Thioctate trometamol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of thioctate trometamol involves the reaction of thioctic acid with trometamol. The process typically involves dissolving thioctic acid in water for injection, followed by the addition of trometamol and sodium bicarbonate to adjust the pH to around 8.5 . The reaction is carried out under controlled conditions to ensure the formation of the desired salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize yield and quality .

Chemical Reactions Analysis

Types of Reactions: Thioctate trometamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring in thioctic acid makes it susceptible to oxidation, forming disulfide bonds. Reduction reactions can break these disulfide bonds, regenerating the dithiolane ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of thioctic acid. These products retain the biological activity of the parent compound and are often used in further chemical and pharmaceutical applications .

Comparison with Similar Compounds

Comparison: Thioctate trometamol is unique due to the combination of thioctic acid and trometamol, which provides both antioxidant properties and pH buffering capacity. This dual functionality makes it more versatile compared to other similar compounds that may only offer one of these properties. For example, thioctic acid alone is a potent antioxidant but lacks the pH buffering capacity provided by trometamol .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTREOMTIFSZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931958
Record name 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14358-90-8
Record name 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14358-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioctate trometamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIOCTATE TROMETAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioctate trometamol
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Thioctate trometamol
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Thioctate trometamol
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Thioctate trometamol
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Thioctate trometamol
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Thioctate trometamol

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